Arachidonoyl-N,N-dimethyl amide
Arachidonoyl-N,N-dimethyl amide
Anandamide (AEA) is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. The biological actions of AEA are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase. Arachidonoyl-N,N-dimethyl amide is an analog of anandamide that exhibits weak or no binding to the human central cannabinoid (CB1) receptor (Ki >1 µM). It inhibits rat glial gap junction cell-cell communication 100% at a concentration of 50 µM.
Brand Name:
Vulcanchem
CAS No.:
45280-17-9
VCID:
VC0033161
InChI:
InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C
Molecular Formula:
C22H37NO
Molecular Weight:
331.5 g/mol
Arachidonoyl-N,N-dimethyl amide
CAS No.: 45280-17-9
Reference Standards
VCID: VC0033161
Molecular Formula: C22H37NO
Molecular Weight: 331.5 g/mol
CAS No. | 45280-17-9 |
---|---|
Product Name | Arachidonoyl-N,N-dimethyl amide |
Molecular Formula | C22H37NO |
Molecular Weight | 331.5 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- |
Standard InChIKey | FCHAVFLICKAOOF-GKFVBPDJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C |
Description | Anandamide (AEA) is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. The biological actions of AEA are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase. Arachidonoyl-N,N-dimethyl amide is an analog of anandamide that exhibits weak or no binding to the human central cannabinoid (CB1) receptor (Ki >1 µM). It inhibits rat glial gap junction cell-cell communication 100% at a concentration of 50 µM. |
Synonyms | Arachidonic Acid-N,N-dimethyl amide |
Reference | 1.Sheskin, T.,Hanus, L.,Slager, J., et al. Structural requirements for binding of anandamide-type compounds to the brain cannabinoid receptor. Journal of Medicinal Chemistry 40, 659-667 (1997). |
PubChem Compound | 5283408 |
Last Modified | Nov 11 2021 |
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